molecular formula C23H29N3O2 B5588187 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide

Cat. No. B5588187
M. Wt: 379.5 g/mol
InChI Key: JTKJCJFAMUTESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide, also known as Ro 64-6198, is a selective dopamine D3 receptor antagonist. It was first synthesized in 1994 by a team of researchers at F. Hoffmann-La Roche Ltd. Since then, Ro 64-6198 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Characterization

Research on N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide includes its synthesis and characterization, which are crucial for understanding its properties and potential applications. Studies have focused on developing methodologies for the high-yield synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides. This process has been optimized using Ag2CO3 as an optimal oxidant and [RhCp*Cl2]2 as an efficient catalyst. Both N-alkyl and N-aryl secondary benzamides have been applied as effective substrates, leading to the synthesis of polycyclic amides through oxidative coupling (Song et al., 2010).

Biological Activity

The compound and its derivatives have been synthesized and evaluated for various biological activities, including cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic effects. A series of derivatives was synthesized and found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds also demonstrated antimicrobial action, indicating the potential for a broad spectrum of pharmacological applications (Zablotskaya et al., 2013).

Chemical Reactions and Transformations

Research has also explored the chemical reactions and transformations involving this compound and its derivatives. For example, the Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes has been studied to synthesize polycyclic amides. This synthesis approach provides a pathway to construct various O- or N-containing heterocycles, demonstrating the compound's versatility in organic synthesis (G. Song et al., 2010).

Antifungal and Antimicrobial Studies

The antifungal activity of this compound derivatives has been investigated, showing effectiveness against major pathogens responsible for important plant diseases. This research highlights the compound's potential use in developing new antifungal agents, which could have significant implications for agriculture and the pharmaceutical industry (Zhou Weiqun et al., 2005).

properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-23(20-6-8-22(9-7-20)26-14-16-28-17-15-26)24-11-3-12-25-13-10-19-4-1-2-5-21(19)18-25/h1-2,4-9H,3,10-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJCJFAMUTESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCNC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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